molecular formula C11H14O4 B8753153 3-Hydroxy-5-phenoxypentanoic acid CAS No. 155638-20-3

3-Hydroxy-5-phenoxypentanoic acid

Cat. No. B8753153
M. Wt: 210.23 g/mol
InChI Key: ZKPPNJNGKKHGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07527809B2

Procedure details

Magnetic microcapsules 21 were obtained in the same manner as in Example 15 except that the purified enzyme solution (1) in Example 15 was replaced by the crude enzyme solution (3) and (R)-3-hydroxybutyryl CoA was replaced by (R,S)-3-hydroxy-5-phenoxyvaleryl CoA (prepared by hydrolyzing 3-hydroxy-5-phenoxy valerate obtained through a Reformatsky reaction with zinc using 3-phenoxypropanal and ethyl bromoacetate as raw materials, which were synthesized according to a procedure described in J. Org. Chem., 55, 1490-1492, 1990, to produce 3-hydroxy-5-phenoxy valeric acid and then following a procedure described in Eur. J. Biochem., 250, 432-439, 1997). The drug content in the microcapsules is shown in Table 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][CH:10]=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:13][C:14]([O:16]CC)=[O:15]>>[OH:11][CH:10]([CH2:9][CH2:8][O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:13][C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CCC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were synthesized

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)O)CCOC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.